7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid is a complex polyunsaturated fatty acid derived from docosahexaenoic acid (DHA), classified as a member of the resolvin family, specifically resolvin D1. This compound plays a significant role in mediating inflammation resolution and has been studied for its potential therapeutic effects on various inflammatory disorders.
This compound is primarily sourced from marine organisms, particularly fish oils that are rich in DHA. The metabolism of DHA through enzymatic processes leads to the formation of 7S,8R,17R-trihydroxy-docosahexaenoic acid. The presence of this compound has been linked to the anti-inflammatory properties observed in omega-3 fatty acids.
7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid belongs to the class of metabolites known as resolvins. These bioactive lipids are crucial in the resolution phase of inflammation and are derived from essential fatty acids like DHA and eicosapentaenoic acid (EPA).
The synthesis of 7S,8R,17R-trihydroxy-docosahexaenoic acid can be achieved through several biochemical pathways:
The specific stereochemistry is vital for the biological activity of this compound. For example, the 17R configuration is essential for its stability and efficacy compared to its 17S counterpart. The synthesis often requires careful control of reaction conditions to ensure the correct stereochemical outcomes.
The molecular structure of 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid can be represented by its IUPAC name and SMILES notation:
The molecular weight of this compound is approximately 380.48 g/mol. Its structure features multiple hydroxyl groups that contribute to its solubility and reactivity.
7S,8R,17R-Trihydroxy-docosahexaenoic acid participates in various biochemical reactions:
The reactions are typically facilitated by enzymes such as lipoxygenases and cyclooxygenases under physiological conditions. These reactions are crucial for generating bioactive lipid mediators that regulate inflammation.
The mechanism by which 7S,8R,17R-trihydroxy-docosahexaenoic acid exerts its effects involves:
Research indicates that systemic administration of this compound can significantly improve disease outcomes in models of inflammatory bowel disease and other inflammatory conditions by modulating immune responses.
Relevant data includes:
7S,8R,17R-Trihydroxy-docosahexaenoic acid is primarily researched for its potential therapeutic applications:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0